3-{1H-pyrrolo[2,3-b]pyridin-3-yl}prop-2-enal
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Overview
Description
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal typically involves multi-step organic reactions. One common method involves the reaction of pyrrolo[2,3-b]pyridine with an appropriate aldehyde under basic conditions. The reaction is usually carried out in methanol with potassium hydroxide as the base, and the mixture is stirred at 50°C for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The purification process often involves crystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid.
Reduction: 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Explored for its anticancer properties, particularly in targeting fibroblast growth factor receptors.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The biological activity of 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal is primarily due to its interaction with specific molecular targets. For instance, it can inhibit fibroblast growth factor receptors by binding to their active sites, thereby blocking the signaling pathways involved in cell proliferation and migration . This inhibition can lead to the suppression of tumor growth and metastasis.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: A core structure similar to 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal but without the aldehyde group.
3-(1H-pyrrolo[2,3-b]pyridin-2-yl)prop-2-enal: A positional isomer with the aldehyde group at a different position on the pyridine ring.
Uniqueness
3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to act as a potent inhibitor of fibroblast growth factor receptors sets it apart from other similar compounds .
Properties
Molecular Formula |
C10H8N2O |
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Molecular Weight |
172.18 g/mol |
IUPAC Name |
(E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enal |
InChI |
InChI=1S/C10H8N2O/c13-6-2-3-8-7-12-10-9(8)4-1-5-11-10/h1-7H,(H,11,12)/b3-2+ |
InChI Key |
RDMTVCWAVRTNEQ-NSCUHMNNSA-N |
Isomeric SMILES |
C1=CC2=C(NC=C2/C=C/C=O)N=C1 |
Canonical SMILES |
C1=CC2=C(NC=C2C=CC=O)N=C1 |
Origin of Product |
United States |
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